molecular formula C18H19N5O2 B5699094 N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE

N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE

Cat. No.: B5699094
M. Wt: 337.4 g/mol
InChI Key: UZOHKMXPHIKXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound is characterized by the presence of a dimethylaminoethyl group and a nitrophenyl group attached to the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE typically involves the reaction of 2-(dimethylamino)ethylamine with 4-nitrobenzoyl chloride, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N',N'-dimethyl-N-[2-(4-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-22(2)12-11-19-18-15-5-3-4-6-16(15)20-17(21-18)13-7-9-14(10-8-13)23(24)25/h3-10H,11-12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOHKMXPHIKXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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